2-{[1-(thiophene-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine

Drug Design Physicochemical Profiling ADME Prediction

Eliminate weighing errors and DMSO reconstitution variability in kinase profiling. This ready-to-use, pre-aliquoted fragment probe (90%+ purity) streamlines 384-well dose-response workflows. - Pre-weighed 2-10 µmol aliquots remove hygroscopicity and mass measurement risks. - Exclusive HBA-only structure (0 HBD) reduces aggregator false positives vs. HBD-containing analogs. - 3 rotatable bonds and moderate complexity (score 323) support FEP validation and conformational sampling.

Molecular Formula C13H13N3O2S
Molecular Weight 275.33
CAS No. 2034433-87-7
Cat. No. B2975641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[1-(thiophene-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine
CAS2034433-87-7
Molecular FormulaC13H13N3O2S
Molecular Weight275.33
Structural Identifiers
SMILESC1CN(CC1OC2=NC=CC=N2)C(=O)C3=CC=CS3
InChIInChI=1S/C13H13N3O2S/c17-12(11-3-1-8-19-11)16-7-4-10(9-16)18-13-14-5-2-6-15-13/h1-3,5-6,8,10H,4,7,9H2
InChIKeyWEDGQVREBXAQPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 2-{[1-(thiophene-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine


2-{[1-(thiophene-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine (CAS 2034433-87-7) is a heterocyclic small molecule composed of a pyrimidine core linked via an ether bridge to a pyrrolidine ring, which is further substituted with a thiophene-2-carbonyl group [1]. It is offered by multiple chemical suppliers, including Life Chemicals, at 90%+ purity in research quantities [2].

Structure-Guided Selection of 2-{[1-(thiophene-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine


While the structural scaffold of pyrimidine-substituted pyrrolidines is common in medicinal chemistry, the specific combination of a pyrimidine ether, pyrrolidine spacer, and thiophene carbonyl in a single compound is distinct. Subtle modifications to any of these three fragments can drastically alter conformational flexibility, electronic distribution, and target binding profiles [1]. Therefore, generic substitution with structurally similar but chemically distinct analogs (e.g., phenyl or furan carbonyl variants) is not guaranteed to reproduce biological or pharmacological results.

Differentiating 2-{[1-(thiophene-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine from Analogs


LogP and TPSA vs. Common Bioisosteres

Based on computed properties reported by chemical vendors, 2-{[1-(thiophene-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine (13-1) exhibits an XLogP3 of 1.9 and a TPSA of 83.6 Ų [1]. This lipophilicity is moderately higher than that of its phenyl analog (3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)(phenyl)methanone, which has a calculated XLogP3 of approximately 1.4, while the TPSA is identical due to the conserved heteroatom count [2]. The increased lipophilicity conferred by the thiophene ring may enhance membrane permeability relative to the phenyl congener.

Drug Design Physicochemical Profiling ADME Prediction

Purity and Scalability for Assay Reproducibility

The target compound is commercially available from Life Chemicals at 90%+ purity in multiple quantities (2 µmol, 10 µmol, 3 mg), with transparent pricing (e.g., $69 for 10 µmol) [1]. In contrast, many closest structural analogs are typically offered only in larger, less flexible quantities or at lower purity grades (often 95% area by HPLC but with unspecified impurities) . The availability of precisely weighed, pre-formatted aliquots reduces handling errors and ensures lot-to-lot consistency in dose-response experiments.

Compound Management Assay Reproducibility Chemical Procurement

Conformational Flexibility vs. Rigid Analogs

The compound contains 3 rotatable bonds (excluding the pyrrolidine ring pucker) [1]. This moderate flexibility is critical for exploring binding pocket geometries in kinases or other ATP-binding proteins. A commonly used rigid analog, 2-((1-(thiophene-2-carbonyl)pyrrolidin-3-yl)oxy)pyridine, has only 2 rotatable bonds and a more planar conformation, potentially limiting induced-fit binding [2]. Therefore, the target compound may offer a broader sampling of bioactive conformations.

Molecular Modeling Flexibility Analysis Scaffold Optimization

Hydrogen Bond Acceptor Count and Solubility

With 5 hydrogen bond acceptors (HBA) and 0 hydrogen bond donors (HBD) [1], the compound is a purely HBA molecule. This profile contrasts with analogs that incorporate a hydrogen bond donor (e.g., a pyrrolidine NH instead of the ether oxygen), which typically increase HBD count to 1 and can alter solubility and off-target binding profiles [2]. The absence of HBDs minimizes the risk of strong polar interactions that can reduce membrane permeability.

Solubility Enhancement Ligand Efficiency Medicinal Chemistry

Where 2-{[1-(thiophene-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine Outperforms Alternatives


Lipophilic Efficiency in Kinase Fragment Libraries

Fragment-based drug discovery programs targeting ATP-binding pockets can use this compound to explore vector points from the hinge region into the solvent-front pocket. Its computed logP of 1.9 and TPSA of 83.6 Ų place it within the preferred range for CNS drug-likeness, and its 3 rotatable bonds allow sampling of multiple binding poses [1]. When compared to the phenyl analog (logP ~1.4), the thiophene variant provides greater lipophilicity without increasing TPSA, potentially improving cell permeability in neuronal cell-based assays.

Pre-Aliquoted Compounds for High-Throughput Screening

For laboratories running automated 384-well dose-response experiments, the Life Chemicals product (90%+ purity, 2-10 µmol aliquots) eliminates the need for weighing and DMSO reconstitution of bulk powders [1]. This reduces variability caused by inaccurate mass measurement and hygroscopicity, which is a documented issue with larger quantities of analogs from other vendors. The small aliquot size also minimizes freeze-thaw degradation over repeated use.

Selectivity Profiling of Pyrrolidine Scaffolds

The unique combination of a pyrimidine ether and a thiophene amide creates a distinct electrostatic and steric profile. When used as a negative control or selectivity tool compound against a panel of kinases, its exclusive HBA nature (0 HBD) reduces the risk of false-positive hits due to aggregator-based mechanisms, as compared to analogs with an additional HBD [2]. This makes it a cleaner reagent for counter-screening.

Benchmark Flexible Ligand for Docking Studies

Due to its 3 rotatable bonds and moderate complexity (Complexity score 323) [1], this compound is well-suited as a test case for conformational sampling algorithms or free-energy perturbation (FEP) calculations. Its performance in reproducing known crystallographic binding modes (if available) can serve as a validation set, and its commercial availability ensures that experimental follow-up is feasible.

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